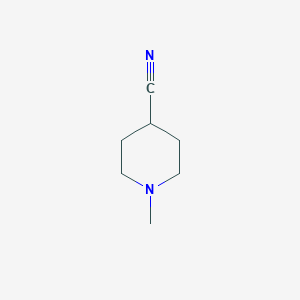

1-Methylpiperidine-4-carbonitrile

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-methylpiperidine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2/c1-9-4-2-7(6-8)3-5-9/h7H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNAKTMSXYZOSTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70472715 | |

| Record name | 1-methylpiperidine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70472715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20691-92-3 | |

| Record name | 1-Methyl-4-piperidinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20691-92-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-methylpiperidine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70472715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 1-Methylpiperidine-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylpiperidine-4-carbonitrile, a versatile heterocyclic compound, serves as a crucial intermediate in the synthesis of a wide array of pharmaceutical agents and other biologically active molecules.[1] Its unique structural scaffold, featuring a methylated piperidine ring and a nitrile functional group, allows for diverse chemical modifications, making it a valuable building block in medicinal chemistry and drug discovery.[1] An in-depth understanding of its physical properties is paramount for its effective handling, characterization, and application in synthetic workflows. This guide provides a comprehensive overview of the key physical and chemical characteristics of this compound, supported by experimental data and established scientific principles.

Molecular and Chemical Identity

A foundational aspect of understanding any chemical entity is to establish its fundamental molecular and chemical identity. This information is critical for accurate documentation, regulatory compliance, and unambiguous communication in a research and development setting.

| Identifier | Value | Source |

| Chemical Name | This compound | IUPAC |

| Synonyms | 4-Cyano-1-methylpiperidine, 1-Methyl-4-cyanopiperidine | [1] |

| CAS Number | 20691-92-3 | [2] |

| Molecular Formula | C₇H₁₂N₂ | [2] |

| Molecular Weight | 124.18 g/mol | [2] |

| Chemical Structure |  |

Physicochemical Properties

The physicochemical properties of this compound dictate its behavior in various physical and chemical processes, influencing its handling, reactivity, and formulation.

| Property | Value | Conditions |

| Appearance | Yellow liquid | Ambient |

| Boiling Point | 82-83 °C | at 10 Torr |

| Density | 0.9521 g/cm³ | at 20 °C |

| Refractive Index | 1.483 | at 20 °C |

| Flash Point | 79.381 °C | Closed Cup |

Solubility Profile

While specific experimental solubility data for this compound in a range of solvents is not extensively documented in publicly available literature, its structural features provide strong indications of its solubility characteristics. The presence of the polar nitrile group and the tertiary amine within the piperidine ring suggests its miscibility with water and a variety of organic solvents. This is further supported by the known solubility of related compounds like piperidine and 1-methylpiperidine, which are soluble in water and common organic solvents.

A qualitative assessment suggests good solubility in:

-

Water

-

Alcohols (Methanol, Ethanol, Isopropanol)

-

Chlorinated solvents (Dichloromethane, Chloroform)

-

Ethers (Diethyl ether, Tetrahydrofuran)

-

Aprotic polar solvents (Acetonitrile, Dimethylformamide)

Experimental Protocols for Property Determination

The following section details standardized, step-by-step methodologies for the experimental determination of key physical properties of liquid compounds like this compound. These protocols are designed to be self-validating and ensure the generation of reliable and reproducible data.

Boiling Point Determination (Micro-scale)

The determination of the boiling point is a fundamental technique for characterizing and assessing the purity of a liquid substance.

Caption: Workflow for micro-scale boiling point determination.

Causality Behind Experimental Choices:

-

Inverted Capillary Tube: This creates a small, trapped air space. As the liquid is heated, the vapor pressure of the substance increases, forcing the trapped air out, which is observed as a stream of bubbles.

-

Recording Temperature on Cooling: The point at which the liquid enters the capillary tube signifies that the external atmospheric pressure has just overcome the vapor pressure of the substance. This is the most accurate point to measure the true boiling point, as it minimizes errors due to superheating.

Density Measurement

Density is a characteristic property that can be used to identify a substance and assess its purity.

Caption: Protocol for density determination using a pycnometer.

Trustworthiness of the Protocol: This method is self-validating because it relies on the known density of a standard substance (water) at a specific temperature to calibrate the volume of the measurement vessel. This internal calibration minimizes systematic errors associated with the glassware.

Refractive Index Measurement

The refractive index is a sensitive physical property that is valuable for the identification of liquid substances.

Caption: Workflow for measuring the refractive index.

Expertise in Experimental Choices: Calibrating the refractometer with a known standard immediately before measuring the sample is crucial. This accounts for any minor instrumental drift or temperature fluctuations, ensuring the accuracy of the measurement.

Spectroscopic Data

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the hydrogen atoms in a molecule. For this compound, the expected ¹H NMR spectrum would show distinct signals for the protons on the methyl group, the piperidine ring, and the methine proton at the 4-position.

¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The ¹³C NMR spectrum of this compound is expected to show signals for the carbon of the nitrile group (typically in the range of 110-125 ppm), the carbons of the piperidine ring, and the methyl group carbon.[3][4]

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be characterized by a sharp, intense absorption band corresponding to the C≡N (nitrile) stretching vibration, typically appearing in the range of 2260-2240 cm⁻¹ for saturated nitriles.[5]

Mass Spectrometry (MS)

Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elucidating the structure. The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight (124.18 g/mol ).

Safety, Handling, and Stability

As a Senior Application Scientist, it is imperative to emphasize the importance of safe handling and storage to ensure the integrity of the compound and the safety of laboratory personnel.

-

Handling: Use of personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. All handling should be performed in a well-ventilated fume hood.[6][7][8]

-

Storage: this compound should be stored in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents and strong acids.[7][9]

-

Stability: The compound is generally stable under normal laboratory conditions. However, prolonged exposure to air or moisture should be avoided.[9]

Conclusion

This compound is a chemical intermediate of significant value in the pharmaceutical and chemical industries. A thorough understanding of its physical properties, as detailed in this guide, is essential for its proficient application in research and development. The provided data and experimental protocols offer a robust framework for scientists to handle, characterize, and utilize this compound with confidence and precision.

References

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. organicchemistrydata.org [organicchemistrydata.org]

- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. fishersci.com [fishersci.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. fishersci.com [fishersci.com]

1-Methylpiperidine-4-carbonitrile chemical structure and IUPAC name

An In-Depth Technical Guide to 1-Methylpiperidine-4-carbonitrile

Abstract

This technical guide provides a comprehensive analysis of this compound (CAS No. 20691-92-3), a pivotal heterocyclic building block in modern medicinal chemistry. The document delineates its fundamental chemical structure, IUPAC nomenclature, and detailed physicochemical properties. We present a thorough examination of its spectroscopic signature, offering predicted data for ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry to facilitate its unambiguous identification. A plausible and detailed synthetic protocol from a common starting material is provided, emphasizing the causal logic behind reagent selection and reaction conditions. Furthermore, this guide explores the compound's chemical reactivity, focusing on the strategic transformation of its nitrile functional group, and contextualizes its application as a key intermediate in the synthesis of pharmacologically active agents.[1] Safety, handling, and storage protocols are also summarized to ensure best laboratory practices.

Introduction

The piperidine ring is a privileged scaffold in pharmaceutical sciences, forming the core of numerous therapeutic agents, particularly those targeting the central nervous system.[2] Its conformational characteristics and ability to be functionalized make it an invaluable motif for drug design.[2] this compound is a prime example of a versatile piperidine-based intermediate. Its structure combines the N-methylated piperidine core with a reactive cyano group at the C4 position. This cyano group serves as a versatile chemical handle, capable of being transformed into other critical functionalities such as primary amines or carboxylic acids, thereby opening pathways to a diverse array of complex molecular architectures.[3] This guide serves as a technical resource for researchers, providing foundational knowledge and practical insights into the chemistry and application of this important synthetic intermediate.

Chapter 1: Physicochemical and Structural Properties

A precise understanding of a compound's fundamental properties is the bedrock of its application in synthesis. This chapter details the identity and structural features of this compound.

Chemical Identity

The core data for this compound is summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | Internal Prediction |

| CAS Number | 20691-92-3 | [4][5] |

| Molecular Formula | C₇H₁₂N₂ | [1][4] |

| Molecular Weight | 124.18 g/mol | [4] |

| Appearance | Yellow liquid (typical) | [1] |

| Purity | ≥ 95% (GC) (typical commercial grade) | [1] |

Structural Elucidation

This compound features a saturated six-membered heterocycle, piperidine, with a nitrogen atom at position 1 and a carbonitrile (-C≡N) group at position 4. A methyl group is attached to the nitrogen, forming a tertiary amine. The piperidine ring typically adopts a chair conformation to minimize steric strain, with substituents at the C4 position able to exist in either an axial or equatorial orientation. The presence of the nitrile group introduces a region of high electron density and a potential site for nucleophilic addition or reduction.

2D Chemical Structure:

Caption: 2D structure of this compound.

Chapter 2: Spectroscopic Characterization

Spectroscopic analysis is essential for structure verification and quality control. While specific experimental data is proprietary to manufacturers, the expected spectral characteristics can be reliably predicted based on the known structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show several key signals. A sharp singlet corresponding to the three protons of the N-methyl group would likely appear in the 2.2-2.5 ppm range. The protons on the piperidine ring (at C2, C3, C5, and C6) would present as complex, overlapping multiplets, typically between 1.5 and 3.0 ppm. The proton at C4, being attached to a quaternary carbon, is absent.

-

¹³C NMR: The carbon NMR spectrum provides a clear fingerprint. The N-methyl carbon should appear around 46 ppm. The carbons of the piperidine ring would resonate in the 25-55 ppm range. The quaternary carbon at C4, attached to the nitrile, would be further downfield. The most distinct signal is that of the nitrile carbon, expected in the 120-125 ppm region, which is characteristic for carbonitrile groups.

Infrared (IR) Spectroscopy

The IR spectrum is dominated by a few characteristic absorption bands. The most diagnostic peak is the sharp, medium-intensity stretch for the nitrile group (C≡N), which is expected in the range of 2210-2260 cm⁻¹. Aliphatic C-H stretching vibrations from the methyl and methylene groups will be visible just below 3000 cm⁻¹ (typically 2850-2950 cm⁻¹).

Mass Spectrometry (MS)

In mass spectrometry, the molecule is expected to show a molecular ion peak (M⁺) at an m/z value corresponding to its molecular weight, 124. Key fragmentation patterns would likely involve the loss of the nitrile group (HCN, 27 Da) or cleavage of the piperidine ring.

Table of Predicted Spectroscopic Data

| Technique | Feature | Predicted Chemical Shift / Wavenumber / m/z |

| ¹H NMR | N-CH₃ (singlet) | ~2.2 - 2.5 ppm |

| Piperidine CH₂ (multiplets) | ~1.5 - 3.0 ppm | |

| ¹³C NMR | Nitrile (-C≡N) | ~120 - 125 ppm |

| Piperidine Carbons | ~25 - 55 ppm | |

| N-CH₃ | ~46 ppm | |

| IR | C≡N Stretch | 2210 - 2260 cm⁻¹ (sharp, medium) |

| C-H Stretch (aliphatic) | 2850 - 2950 cm⁻¹ (strong) | |

| MS | Molecular Ion [M]⁺ | 124 |

Chapter 3: Synthesis and Manufacturing

While several synthetic routes may exist, a common and logical approach involves the transformation of a readily available precursor, 1-methyl-4-piperidone. This strategy leverages well-established ketone chemistry.

Retrosynthetic Analysis

The retrosynthetic analysis points to 1-methyl-4-piperidone as a logical starting material. The key transformation is the conversion of the C4 carbonyl group into a nitrile. This can be achieved through several methods, one of which is the Shapiro reaction or a variation thereof, proceeding through a tosylhydrazone intermediate.

References

An In-depth Technical Guide to 1-Methylpiperidine-4-carbonitrile (CAS: 20691-92-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methylpiperidine-4-carbonitrile is a versatile heterocyclic building block crucial in modern medicinal chemistry and organic synthesis.[1][2] Its piperidine scaffold is a prevalent feature in numerous biologically active molecules, and the nitrile group offers a flexible handle for a wide array of chemical transformations. This guide provides an in-depth analysis of its synthesis, spectroscopic characterization, chemical reactivity, and applications, with a focus on providing practical, field-proven insights for laboratory professionals. We will explore the causality behind synthetic choices, detail robust experimental protocols, and present key data in accessible formats to empower researchers in leveraging this compound's full potential in drug discovery and development.[1]

Physicochemical and Spectroscopic Profile

Accurate identification and purity assessment are foundational to any synthetic workflow. This compound is typically a colorless to yellow liquid under standard conditions.[2] Its core properties are summarized below.

Key Properties

| Property | Value | Source |

| CAS Number | 20691-92-3 | [2][3][4] |

| Molecular Formula | C₇H₁₂N₂ | [1][2] |

| Molecular Weight | 124.19 g/mol | [1][4] |

| Appearance | Yellow liquid | [1] |

| Purity | ≥ 95% (Typical) | [1] |

| Storage Temp. | Refrigerator (0-8°C) | [1] |

| SMILES | C(#N)C1CCN(C)CC1 | [2] |

| InChI Key | HNAKTMSXYZOSTP-UHFFFAOYSA-N | [2] |

Spectroscopic Fingerprint: A Validating System

The confirmation of the structure of this compound relies on a combination of spectroscopic methods. Each technique provides a unique piece of the structural puzzle.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the electronic environment and connectivity of hydrogen atoms. For this molecule, one would expect distinct signals for the N-methyl group, the methine proton at the C4 position (adjacent to the nitrile), and the four methylene groups (C2, C3, C5, C6) on the piperidine ring. The signals for the ring protons will appear as complex multiplets due to axial and equatorial environments and their coupling.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of unique carbon environments. Key expected signals include the nitrile carbon (typically downfield, ~120 ppm), the C4 methine carbon, the N-methyl carbon (~46 ppm), and the carbons of the piperidine ring (C2/C6 and C3/C5).[5][6] The chemical shifts provide direct evidence of the carbon skeleton.

-

Infrared (IR) Spectroscopy: IR spectroscopy is invaluable for identifying functional groups.[7] The most prominent and diagnostic peak for this molecule is the sharp, strong absorption band corresponding to the nitrile (C≡N) stretch, typically found in the 2210-2260 cm⁻¹ region. The absence of strong O-H or N-H stretches and the presence of C-H stretches below 3000 cm⁻¹ confirm the saturated heterocyclic structure.

-

Mass Spectrometry (MS): Mass spectrometry determines the molecular weight of the compound. The molecular ion peak (M⁺) should be observed at an m/z value corresponding to the molecular weight (124.19). Fragmentation patterns can further corroborate the structure, often showing losses of the methyl group or fragments of the piperidine ring.

Synthesis and Purification

While this compound is commercially available, understanding its synthesis is crucial for custom derivatization or scale-up operations. A common and logical route involves the N-methylation of a readily available precursor, 4-cyanopiperidine.

Synthetic Workflow: Reductive Amination

The most field-proven method for this transformation is the Eschweiler-Clarke reaction, a reductive amination using formaldehyde as the carbon source and formic acid as the reducing agent. This method is favored for its mild conditions, high yield, and the use of inexpensive reagents.

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol (Eschweiler-Clarke Methylation)

-

Rationale: This protocol is designed for reliability and scalability. Formic acid first forms an N-formyl intermediate with the secondary amine. Formaldehyde then reacts, and subsequent decarboxylation and hydride transfer from formate effectively methylates the nitrogen. Heating drives the reaction to completion.

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-cyanopiperidine (1.0 eq).

-

Reagent Addition: Add formic acid (approx. 2.0-3.0 eq) followed by aqueous formaldehyde (37% solution, approx. 1.5-2.0 eq). The addition may be exothermic and should be done with caution.

-

Heating: Heat the reaction mixture to 90-100°C and maintain for 2-4 hours, or until TLC/GC-MS analysis indicates the consumption of the starting material.

-

Work-up: Cool the mixture to room temperature. Carefully basify the solution by the slow addition of aqueous sodium hydroxide (e.g., 6M NaOH) until the pH is >12, ensuring the flask is cooled in an ice bath to manage the exotherm.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc) (3 x volumes).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil is typically purified by vacuum distillation to yield the final product as a clear or pale yellow liquid.

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound stems from the reactivity of its nitrile group, which serves as a gateway to several other critical functional groups.[2]

Caption: Key transformations of the nitrile group in this compound.

Reduction to a Primary Amine

The conversion of the nitrile to a primary amine is one of its most powerful applications, yielding 4-(aminomethyl)-1-methylpiperidine. This product is a valuable diamine linker used in the synthesis of various pharmaceutical agents.[8]

-

Protocol: Lithium Aluminum Hydride (LiAlH₄) Reduction

-

Causality: LiAlH₄ is a potent reducing agent capable of converting nitriles to primary amines. The reaction must be performed under strictly anhydrous conditions as LiAlH₄ reacts violently with water.

-

Suspend LiAlH₄ (approx. 1.5-2.0 eq) in anhydrous tetrahydrofuran (THF) or diethyl ether in a flask under an inert atmosphere (N₂ or Ar).

-

Cool the suspension to 0°C in an ice bath.

-

Add a solution of this compound (1.0 eq) in the same anhydrous solvent dropwise, maintaining the temperature below 10°C.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for several hours until the reaction is complete.

-

Cool the reaction back to 0°C and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

-

Filter the resulting granular precipitate (aluminum salts) and wash thoroughly with the solvent.

-

Dry the combined filtrate and washings over Na₂SO₄, concentrate, and purify the resulting amine, typically by distillation.

-

Hydrolysis to a Carboxylic Acid

Hydrolysis of the nitrile group provides access to 1-Methylpiperidine-4-carboxylic acid, another key building block.[9] This transformation can be achieved under either acidic or basic conditions.[9]

-

Protocol: Acid-Catalyzed Hydrolysis

-

Causality: Strong aqueous acid (like H₂SO₄ or HCl) protonates the nitrile nitrogen, making the carbon atom highly electrophilic and susceptible to attack by water. The reaction proceeds through an amide intermediate.

-

Add this compound to a solution of aqueous sulfuric acid (e.g., 6M).

-

Heat the mixture to reflux for several hours. The progress can be monitored by the cessation of gas evolution or by LC-MS.

-

Cool the solution and carefully neutralize it to its isoelectric point (the pH at which the amino acid has no net charge), which will cause the product to precipitate.

-

Filter the solid product, wash with cold water, and dry under vacuum.

-

Applications in Medicinal Chemistry

The 1-methylpiperidine moiety is a common scaffold in drugs targeting the central nervous system (CNS).[10] The parent compound, this compound, serves as a key intermediate in the synthesis of a wide range of therapeutic agents.[1]

-

Neuropharmacology: It is a precursor for molecules designed as ligands for various receptors, including opioid, sigma, and muscarinic receptors.[1][11] The piperidine ring can orient substituents in a specific 3D space, which is critical for receptor binding affinity and selectivity.

-

Oncology: The compound is used to build molecules with antiproliferative properties.[1][11] The ability to easily convert the nitrile to amines or amides allows for the attachment of pharmacophores that can interact with biological targets like kinases or other enzymes involved in cancer progression.

-

As a Synthetic Intermediate: It is a crucial starting material for producing more complex piperidine derivatives, such as those used in the development of antagonists for the calcitonin gene-related peptide (CGRP) receptor.[12]

Safety and Handling

As a responsible scientist, proper handling of all chemicals is paramount.

-

Hazards: this compound is classified as harmful if swallowed, inhaled, or in contact with skin. It can cause skin and eye irritation.

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

-

Storage: Store in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents.[1] Keep the container tightly sealed.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

This compound is more than just a chemical intermediate; it is a versatile platform for innovation in drug discovery and organic synthesis. Its robust synthesis, well-characterized spectroscopic properties, and predictable reactivity make it an invaluable tool for researchers. By understanding the principles behind its application, scientists can effectively utilize this building block to construct complex molecular architectures and accelerate the development of novel therapeutic agents.

References

- 1. chemimpex.com [chemimpex.com]

- 2. CAS 20691-92-3: 1-Methyl-4-piperidinecarbonitrile [cymitquimica.com]

- 3. 1-METHYL-PIPERIDINE-4-CARBONITRILE | 20691-92-3 [chemicalbook.com]

- 4. This compound , 96% , 20691-92-3 - CookeChem [cookechem.com]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. N-Methylpiperidine(626-67-5) 13C NMR [m.chemicalbook.com]

- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 8. US5272157A - Derivatives of 4-(aminomethyl) piperidine, their preparation and their therapeutic application - Google Patents [patents.google.com]

- 9. benchchem.com [benchchem.com]

- 10. nbinno.com [nbinno.com]

- 11. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 1-Methylpiperidine-4-carbonitrile from Isonipecotic Acid

Abstract

This technical guide provides a comprehensive and in-depth overview of a reliable synthetic pathway for the preparation of 1-methylpiperidine-4-carbonitrile, a valuable building block in medicinal chemistry, starting from the readily available isonipecotic acid. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The guide details two primary synthetic routes, elucidating the underlying chemical principles, providing step-by-step experimental protocols, and offering insights into process optimization and safety considerations. The synthesis involves a sequence of fundamental organic transformations, including N-methylation, esterification, amidation, and dehydration. Each step is discussed with a focus on mechanistic understanding and practical execution, supported by authoritative references.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutically active compounds. Its structural motif, featuring a methylated piperidine ring and a nitrile group at the 4-position, is present in a range of therapeutic agents. A common and cost-effective starting material for the synthesis of this intermediate is isonipecotic acid (piperidine-4-carboxylic acid). This guide outlines a robust and scalable synthetic strategy, emphasizing chemical causality and procedural safety.

The overall transformation from isonipecotic acid to this compound can be conceptually divided into two main approaches, primarily differing in the sequence of N-methylation and functional group manipulation of the carboxylic acid.

Route A focuses on the initial N-methylation of isonipecotic acid, followed by the conversion of the resulting 1-methylpiperidine-4-carboxylic acid to the target nitrile.

Route B involves the initial protection of the carboxylic acid as an ester, followed by N-methylation, and subsequent conversion to the nitrile.

This guide will provide a detailed examination of both routes, allowing researchers to select the most suitable approach based on available resources and experimental preferences.

Visualizing the Synthetic Pathways

The following diagrams illustrate the two primary synthetic routes from isonipecotic acid to this compound.

Caption: Route A: N-methylation followed by functional group transformation.

Caption: Route B: Esterification prior to N-methylation.

Route A: Direct N-Methylation Approach

This route commences with the direct methylation of the secondary amine of isonipecotic acid. The Eschweiler-Clarke reaction is a well-established and efficient method for this transformation, utilizing formaldehyde as the source of the methyl group and formic acid as the reducing agent.[1]

Step 1: Synthesis of 1-Methylpiperidine-4-carboxylic Acid

The reaction proceeds via the formation of an intermediate iminium ion from the reaction of the secondary amine with formaldehyde. This iminium ion is then reduced by formic acid (which is oxidized to carbon dioxide in the process) to yield the tertiary amine.

Experimental Protocol:

-

To a reaction vessel, charge isonipecotic acid, palladium on activated carbon (as a catalyst, though often not strictly necessary for the Eschweiler-Clarke reaction itself but sometimes included in similar reductive aminations), and purified water.[2]

-

Heat the mixture to approximately 90-95 °C.[2]

-

Concurrently add formic acid and formaldehyde to the vessel.[2] The reaction is typically exothermic and may require cooling to maintain the desired temperature.

-

After the addition is complete, maintain the reaction temperature for a period to ensure complete conversion.

-

Cool the reaction mixture to 20-30 °C and filter to remove any solids.[2]

-

The resulting aqueous solution containing 1-methylpiperidine-4-carboxylic acid can be used directly in the next step or the product can be isolated. For isolation, concentrate the filtrate and then add concentrated hydrochloric acid to precipitate the hydrochloride salt, which can be further purified by recrystallization from a suitable solvent like acetonitrile.[2]

| Reagent/Parameter | Quantity/Value | Source |

| Isonipecotic Acid | 1.0 eq | - |

| Formaldehyde | Excess | [2] |

| Formic Acid | Excess | [2] |

| Temperature | 90-100 °C | [2] |

| Yield | ~91% (as hydrochloride salt) | [2] |

Step 2: Synthesis of 1-Methylpiperidine-4-carboxamide

The conversion of the carboxylic acid to a primary amide is a crucial step. This can be achieved through several methods, with one common approach involving the activation of the carboxylic acid followed by reaction with an ammonia source. The use of coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive like 1-hydroxybenzotriazole (HOBt) is a reliable method for amide bond formation.[3]

Experimental Protocol:

-

Dissolve 1-methylpiperidine-4-carboxylic acid in a suitable aprotic solvent (e.g., dichloromethane or N,N-dimethylformamide).

-

Add EDC hydrochloride and HOBt to the solution and stir for a short period to allow for the formation of the active ester intermediate.[3]

-

Introduce a source of ammonia, such as ammonium chloride, along with a non-nucleophilic base like diisopropylethylamine (DIPEA) or triethylamine (TEA) to neutralize the hydrochloride salt and liberate ammonia in situ.[3]

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Upon completion, the reaction mixture is typically worked up by washing with aqueous solutions to remove excess reagents and byproducts. The organic layer is then dried and concentrated to yield the crude 1-methylpiperidine-4-carboxamide, which can be purified by crystallization or column chromatography.

| Reagent/Parameter | Quantity/Value | Source |

| 1-Methylpiperidine-4-carboxylic Acid | 1.0 eq | - |

| EDC-HCl | 1.1 - 1.5 eq | [3] |

| HOBt | 1.1 - 1.5 eq | [3] |

| Ammonium Chloride | 1.5 - 2.0 eq | [3] |

| DIPEA or TEA | 2.0 - 3.0 eq | [3] |

| Solvent | DCM or DMF | - |

| Temperature | Room Temperature | - |

Step 3: Synthesis of this compound

The final step in this sequence is the dehydration of the primary amide to the corresponding nitrile. This transformation is commonly accomplished using a variety of dehydrating agents, with thionyl chloride and phosphorus oxychloride being particularly effective.[4][5]

Experimental Protocol:

-

Suspend 1-methylpiperidine-4-carboxamide in a suitable solvent such as toluene.

-

Cool the suspension in an ice bath (0 °C).

-

Slowly add a dehydrating agent, for example, thionyl chloride, dropwise to the stirred suspension.[5] The reaction can be exothermic.

-

After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., 0 °C or room temperature) for several hours until completion.[5]

-

The product, this compound, can be isolated as its hydrochloride salt by filtration of the reaction mixture. The solid is then washed with the solvent and dried under vacuum.

| Reagent/Parameter | Quantity/Value | Source |

| 1-Methylpiperidine-4-carboxamide | 1.0 eq | - |

| Thionyl Chloride | 2.0 - 3.0 eq | [5] |

| Solvent | Toluene | [5] |

| Temperature | 0 °C to Room Temperature | [5] |

| Yield | ~75-85% (as hydrochloride salt) | [5] |

Route B: Ester Protection Strategy

This alternative route begins with the protection of the carboxylic acid functionality as a methyl ester. This can prevent potential side reactions during the subsequent N-methylation step.

Step 1: Synthesis of Methyl Isonipecotate

The esterification of isonipecotic acid can be readily achieved using standard methods. A common and effective procedure involves the use of thionyl chloride in methanol, which generates hydrochloric acid in situ to catalyze the reaction.[6][7]

Experimental Protocol:

-

Suspend isonipecotic acid in methanol and cool the mixture to 0 °C.

-

Slowly add thionyl chloride dropwise to the stirred suspension.[7] The addition is exothermic and generates gas.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours to drive the reaction to completion.

-

Cool the reaction mixture and remove the solvent under reduced pressure.

-

The resulting crude product, methyl isonipecotate hydrochloride, can be used directly in the next step or neutralized to obtain the free base.[8]

| Reagent/Parameter | Quantity/Value | Source |

| Isonipecotic Acid | 1.0 eq | - |

| Methanol | Excess (solvent) | [7] |

| Thionyl Chloride | 1.5 - 2.0 eq | [7] |

| Temperature | 0 °C to Reflux | [7] |

| Yield | ~95% (as hydrochloride salt) | [9] |

Step 2: Synthesis of Methyl 1-methylpiperidine-4-carboxylate

With the carboxylic acid protected as an ester, the secondary amine can be methylated. This can be achieved using various methylating agents. A direct synthesis from 1-methylisonipecotic acid hydrochloride using thionyl chloride in methanol is also reported with high yield.[10] For the N-methylation of methyl isonipecotate, a common method involves the use of a methylating agent like methyl iodide or dimethyl sulfate in the presence of a base.

Experimental Protocol (from Methyl Isonipecotate):

-

Dissolve methyl isonipecotate in a suitable solvent such as acetonitrile or acetone.

-

Add a base, such as potassium carbonate, to the solution.

-

Add the methylating agent, for example, methyl iodide, and stir the reaction mixture at room temperature or with gentle heating until the reaction is complete.

-

Filter off the inorganic salts and concentrate the filtrate under reduced pressure to obtain the crude methyl 1-methylpiperidine-4-carboxylate. The product can be purified by distillation or chromatography.

| Reagent/Parameter | Quantity/Value | Source |

| Methyl Isonipecotate | 1.0 eq | - |

| Methyl Iodide | 1.1 - 1.5 eq | [11] |

| Potassium Carbonate | 1.5 - 2.0 eq | [11] |

| Solvent | Acetonitrile or Acetone | - |

| Temperature | Room Temperature to Reflux | - |

| Yield | ~87% (from 1-methylisonipecotic acid HCl) | [10] |

Step 3 & 4: Amidation and Dehydration

The subsequent steps of converting methyl 1-methylpiperidine-4-carboxylate to 1-methylpiperidine-4-carboxamide and then to this compound follow similar procedures as outlined in Route A. The ester can be converted to the amide by treatment with ammonia. Subsequently, the amide is dehydrated to the nitrile using a suitable dehydrating agent.

Safety Considerations

It is imperative that all experimental work is conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is worn at all times.

-

Thionyl chloride is corrosive and reacts violently with water, releasing toxic gases (HCl and SO₂). It should be handled with extreme care.

-

Formic acid is corrosive and can cause severe burns.

-

Formaldehyde is a suspected carcinogen and a sensitizer.

-

Methyl iodide is toxic and a suspected carcinogen.

-

EDC is a skin and eye irritant.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

The synthesis of this compound from isonipecotic acid can be successfully achieved through the multi-step synthetic sequences detailed in this guide. Both Route A and Route B offer viable pathways, with the choice depending on factors such as reagent availability, scalability, and the desired purity of intermediates. Careful execution of the described protocols, with adherence to safety precautions, will enable the efficient production of this important synthetic building block for applications in pharmaceutical research and development.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 1-Methylpiperidine-4-carboxylic acid hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. WO2016113277A1 - Method for preparing 4-cyanopiperidine hydrochloride - Google Patents [patents.google.com]

- 5. US20170369442A1 - Method for preparing 4-cyanopiperidine hydrochloride - Google Patents [patents.google.com]

- 6. jpsbr.org [jpsbr.org]

- 7. researchgate.net [researchgate.net]

- 8. prepchem.com [prepchem.com]

- 9. researchgate.net [researchgate.net]

- 10. prepchem.com [prepchem.com]

- 11. Sciencemadness Discussion Board - N methylation of 4-pyperidone - Powered by XMB 1.9.11 [sciencemadness.org]

1-Methylpiperidine-4-carbonitrile reactivity and functional groups

An In-Depth Technical Guide to the Reactivity and Functional Groups of 1-Methylpiperidine-4-carbonitrile

Abstract

This technical guide provides a comprehensive analysis of this compound, a pivotal heterocyclic building block in modern organic synthesis and pharmaceutical development. We delve into the distinct reactivity profiles of its core functional groups—the tertiary amine of the piperidine ring and the electrophilic nitrile moiety. The narrative synthesizes mechanistic principles with practical, field-proven insights, offering detailed experimental protocols for key chemical transformations including reduction, hydrolysis, and carbon-carbon bond formation via organometallic reagents. This document is structured to serve as an essential resource for researchers, chemists, and drug development professionals, enabling a deeper understanding and more effective utilization of this versatile synthetic intermediate.

Introduction

This compound is a bifunctional organic molecule featuring a saturated N-methylated piperidine ring and a cyano group at the 4-position. Its structural rigidity and the presence of two orthogonal reactive centers make it a valuable intermediate in the synthesis of complex molecular architectures. The piperidine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs, while the nitrile group serves as a versatile precursor to amines, carboxylic acids, and ketones. This guide will explore the chemical personality of this compound, governed by the interplay of its functional groups.

Molecular Structure and Functional Group Analysis

The reactivity of this compound is dictated by two primary functional domains: the tertiary amine and the nitrile group.

-

Tertiary Amine (N-Methylpiperidine): The nitrogen atom is sp³-hybridized and possesses a lone pair of electrons, rendering it both basic and nucleophilic. The methyl group provides steric hindrance that can modulate its reactivity compared to a secondary amine. The piperidine ring exists predominantly in a chair conformation, which influences the stereochemical outcome of reactions.

-

Nitrile Group (-C≡N): The carbon-nitrogen triple bond is highly polarized, with the carbon atom being electrophilic and susceptible to nucleophilic attack.[1] This group is a linchpin for molecular elaboration, acting as a gateway to several other critical functionalities.[2]

Spectroscopic Profile

A summary of the expected spectroscopic data for this compound is provided below for characterization purposes.

| Spectroscopic Technique | Functional Group | Expected Chemical Shift / Absorption Frequency |

| ¹H NMR | Piperidine Ring Protons (CH₂) | δ ≈ 1.5 - 3.0 ppm (complex multiplets) |

| N-Methyl Protons (N-CH₃) | δ ≈ 2.2 - 2.4 ppm (singlet) | |

| Methine Proton (CH-CN) | δ ≈ 2.8 - 3.2 ppm (multiplet) | |

| ¹³C NMR | Nitrile Carbon (C≡N) | δ ≈ 120 - 125 ppm |

| Piperidine Ring Carbons | δ ≈ 25 - 60 ppm | |

| N-Methyl Carbon | δ ≈ 45 - 50 ppm | |

| Infrared (IR) Spectroscopy | Nitrile Stretch (νC≡N) | 2240 - 2260 cm⁻¹ (sharp, medium intensity) |

| C-H Stretch (sp³) | 2800 - 3000 cm⁻¹ |

graph "Molecular_Structure" { layout=neato; node [shape=plaintext, fontsize=12]; edge [fontsize=10];// Nodes for atoms N1 [label="N", pos="0,0.866!", fontcolor="#FFFFFF", style="filled", fillcolor="#4285F4"]; C1 [label="CH₃", pos="-1.2,-0.5!", fontcolor="#202124"]; C2 [label="CH₂", pos="-0.75,2.166!", fontcolor="#202124"]; C3 [label="CH₂", pos="0.75,2.166!", fontcolor="#202124"]; C4 [label="CH", pos="1.5,0!", fontcolor="#202124"]; C5 [label="CH₂", pos="0.75,-1.3!", fontcolor="#202124"]; C6 [label="CH₂", pos="-0.75,-1.3!", fontcolor="#202124"]; C7 [label="C", pos="2.8,0!", fontcolor="#202124"]; N2 [label="N", pos="3.8,0!", fontcolor="#FFFFFF", style="filled", fillcolor="#4285F4"]; // Edges for bonds N1 -- C1; N1 -- C2; N1 -- C6; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C4 -- C7; C7 -- N2 [style=bold, len=0.8]; C7 -- N2 [style=bold, len=0.8, headport="n", tailport="n"]; C7 -- N2 [style=bold, len=0.8, headport="s", tailport="s"];

}

Caption: Structure of this compound.

Core Reactivity and Chemical Transformations

The synthetic utility of this compound stems from the selective transformation of its nitrile group.

Reactions of the Nitrile Group

The electrophilic carbon of the nitrile is the primary site of reactivity. The following transformations are fundamental to its application in synthesis.

Caption: Key reaction pathways for this compound.

The conversion of the nitrile to a primary amine is one of its most valuable transformations, providing a one-carbon homologated amine.

-

Mechanism: This reaction proceeds via the addition of two equivalents of a hydride reagent or molecular hydrogen across the carbon-nitrogen triple bond. The intermediate imine is not isolated and is immediately reduced to the amine.[1]

-

Reagent Selection:

-

Lithium Aluminum Hydride (LiAlH₄): A powerful and highly effective reducing agent for nitriles.[1][3][4] The reaction is typically performed in an ethereal solvent like THF or diethyl ether, followed by a careful aqueous workup.

-

Catalytic Hydrogenation: This method is often more economical and scalable for industrial applications.[3][4][5] Common catalysts include Raney Nickel, Palladium (Pd), or Platinum (Pt) under an atmosphere of hydrogen gas (H₂), often at elevated pressure and temperature.[3][5] Catalyst choice is critical to prevent the formation of secondary and tertiary amine byproducts.[5]

-

Hydrolysis of the nitrile group provides direct access to the corresponding carboxylic acid, 1-methylpiperidine-4-carboxylic acid, a valuable building block in its own right.[6]

-

Mechanism: The reaction can be catalyzed by either acid or base and proceeds through a carboxamide intermediate.[7]

-

Acid-Catalyzed: Protonation of the nitrile nitrogen increases the electrophilicity of the carbon, which is then attacked by water. Tautomerization and further hydrolysis of the resulting amide yields the carboxylic acid.[7]

-

Base-Catalyzed: Direct nucleophilic attack of a hydroxide ion on the nitrile carbon forms an imine anion. Protonation and subsequent hydrolysis of the amide intermediate give a carboxylate salt, which must be acidified in a final step to yield the free carboxylic acid.[7]

-

-

Causality Behind Conditions: Vigorous conditions (e.g., heating under reflux with strong acid like HCl or a strong base like NaOH) are typically required to drive the hydrolysis of both the nitrile and the intermediate amide to completion.[8][9]

A powerful C-C bond-forming reaction involves the addition of Grignard or organolithium reagents to the nitrile.

-

Mechanism: The carbanionic carbon of the organometallic reagent acts as a nucleophile, attacking the electrophilic nitrile carbon.[10] This forms a stable intermediate imine salt (a magnesium salt in the case of a Grignard reagent).[11] Crucially, this intermediate does not react further with a second equivalent of the organometallic reagent. Subsequent hydrolysis with aqueous acid breaks down the imine salt to furnish the ketone.[1][10][11][12]

-

Expert Insight: This two-step protocol is a superior method for ketone synthesis compared to the reaction of Grignard reagents with acid chlorides or esters, which often suffer from over-addition to form tertiary alcohols. The stability of the intermediate imine salt prevents this side reaction.[12]

Experimental Protocols

The following protocols are illustrative examples of the key transformations discussed. Researchers should always first consult primary literature and perform a thorough risk assessment.

Protocol 1: Reduction of this compound to (1-Methylpiperidin-4-yl)methanamine using LiAlH₄

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add a suspension of Lithium Aluminum Hydride (1.2 eq.) in anhydrous Tetrahydrofuran (THF).

-

Addition: Cool the suspension to 0 °C in an ice bath. Add a solution of this compound (1.0 eq.) in anhydrous THF dropwise via an addition funnel over 30 minutes, maintaining the internal temperature below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux for 4-6 hours, monitoring by TLC until the starting material is consumed.

-

Workup (Fieser method): Cool the reaction mixture to 0 °C. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams.

-

Isolation: Stir the resulting granular precipitate for 1 hour, then filter it through a pad of Celite, washing the filter cake thoroughly with THF or ethyl acetate.

-

Purification: Combine the organic filtrates and remove the solvent under reduced pressure. The resulting crude amine can be purified by distillation or column chromatography.

Protocol 2: Hydrolysis to 1-Methylpiperidine-4-carboxylic Acid

-

Setup: In a round-bottom flask fitted with a reflux condenser, combine this compound (1.0 eq.) and 6 M aqueous Hydrochloric Acid.

-

Reaction: Heat the mixture to reflux (approx. 100-110 °C) for 12-24 hours. The reaction can be monitored for the disappearance of the nitrile starting material.

-

Isolation: Cool the reaction mixture to room temperature. Concentrate the solution under reduced pressure to remove most of the water and excess HCl.

-

Purification: The resulting solid is the hydrochloride salt of the carboxylic acid.[13] It can be purified by recrystallization, for example, from an ethanol/acetonitrile mixture.[13] To obtain the free amino acid, the pH can be carefully adjusted to the isoelectric point.

Protocol 3: Synthesis of a Ketone via Grignard Reaction

-

Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add a solution of this compound (1.0 eq.) in anhydrous diethyl ether or THF.

-

Addition: Cool the solution to 0 °C. Add the Grignard reagent (e.g., Phenylmagnesium bromide, 1.1 eq. in THF) dropwise via syringe.

-

Reaction: After addition, allow the reaction to warm to room temperature and stir for 2-4 hours. The formation of the intermediate imine salt may cause the reaction mixture to thicken.

-

Hydrolysis/Workup: Cool the mixture back to 0 °C and slowly add it to a flask containing a stirred solution of 1 M aqueous HCl cooled in an ice bath.

-

Isolation: Stir the two-phase mixture for 1 hour. Separate the layers. Extract the aqueous layer with diethyl ether (3x).

-

Purification: Combine the organic layers, wash with saturated NaHCO₃ solution and brine, then dry over anhydrous Na₂SO₄. After filtration and removal of the solvent under reduced pressure, the crude ketone can be purified by column chromatography or distillation.

Safety and Handling

This compound and its derivatives require careful handling in a well-ventilated chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[14][15]

-

Inhalation/Contact: Avoid inhalation of dust or vapors and direct contact with skin and eyes.[14][16] In case of contact, wash the affected area immediately with plenty of water.

-

Reagents: The reagents used in its transformations, particularly LiAlH₄ (pyrophoric and water-reactive) and Grignard reagents (water-reactive), require specialized handling procedures under inert atmospheres.

-

Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.[15][16]

Conclusion

This compound stands out as a highly adaptable and valuable intermediate in synthetic chemistry. The predictable and high-yielding reactivity of its nitrile functional group allows for its conversion into primary amines, carboxylic acids, and ketones. This versatility, combined with the stable and medicinally relevant piperidine core, ensures its continued importance in the discovery and development of new chemical entities. A thorough understanding of the principles and protocols outlined in this guide empowers researchers to leverage the full synthetic potential of this important molecule.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. Nitrile reduction - Wikipedia [en.wikipedia.org]

- 6. 1-Methylpiperidine-4-carboxylic acid | C7H13NO2 | CID 2736939 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Video: Nitriles to Ketones: Grignard Reaction [jove.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. The Mechanism of Grignard and Organolithium Reactions with Nitriles - Chemistry Steps [chemistrysteps.com]

- 13. 1-Methylpiperidine-4-carboxylic acid hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 14. fishersci.co.uk [fishersci.co.uk]

- 15. fishersci.com [fishersci.com]

- 16. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 3627-62-1 Name: 1-methyl-4-phenylpiperidine-4-carbonitrile [xixisys.com]

An In-depth Technical Guide on 1-Methylpiperidine-4-carbonitrile as a Pharmaceutical Intermediate

Introduction

In the intricate world of pharmaceutical synthesis, the selection of appropriate building blocks is paramount to the successful and efficient construction of complex active pharmaceutical ingredients (APIs). 1-Methylpiperidine-4-carbonitrile (MPC), a heterocyclic compound, has emerged as a critical and versatile intermediate in the development of a wide array of therapeutics.[1][2] Its unique structural features—a tertiary amine within a piperidine ring and a reactive nitrile group—provide a powerful synthetic handle for medicinal chemists.[1]

This guide provides an in-depth technical overview of this compound, exploring its synthesis, chemical reactivity, and pivotal role in the synthesis of notable pharmaceuticals. It is intended for researchers, chemists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and methodologies.

Physicochemical Properties and Specifications

A thorough understanding of a key starting material's properties is the foundation of robust process development.

| Property | Value | Reference |

| CAS Number | 20691-92-3 | [1][3] |

| Molecular Formula | C₇H₁₂N₂ | [1][3] |

| Molecular Weight | 124.19 g/mol | [1] |

| Appearance | Yellow liquid | [1] |

| Purity | ≥ 95% (GC) | [1] |

| Storage Conditions | 0-8°C, under inert atmosphere | [1][4] |

The Strategic Importance of the Piperidine Motif

The piperidine ring is a dominant scaffold in medicinal chemistry, present in a multitude of FDA-approved drugs.[5] Its prevalence stems from several key factors:

-

Improved Pharmacokinetics: The piperidine moiety can enhance a drug's solubility and bioavailability.

-

Blood-Brain Barrier Penetration: The nitrogen atom can be protonated at physiological pH, which can be a key factor in designing drugs that target the central nervous system (CNS).[5]

-

Structural Versatility: The ring's chair-like conformation allows for precise three-dimensional positioning of substituents, enabling optimized interactions with biological targets.[5]

This compound expertly leverages these advantages, offering a pre-functionalized and synthetically convenient entry point into this privileged chemical space.

Core Reactivity and Synthetic Utility

The synthetic power of MPC lies in the dual reactivity of its functional groups: the N-methylated piperidine ring and the C4-carbonitrile.

The Nitrile Group: A Gateway to Diverse Functionalities

The carbonitrile (cyano group) is a linchpin for molecular elaboration. It can be readily transformed into a variety of other functional groups, each opening a new branch of synthetic possibilities.

-

Reduction to Primary Amines: The nitrile can be reduced to a primary amine (-CH₂NH₂). This transformation is fundamental for introducing a key nucleophilic site, often used for amide bond formation or coupling with other electrophilic fragments.

-

Hydrolysis to Carboxylic Acids: Under acidic or basic conditions, the nitrile can be hydrolyzed to a carboxylic acid (-COOH). This allows for the introduction of a classic pharmacophore and a handle for ester or amide formation.

-

Grignard Reactions: The nitrile can react with Grignard reagents (R-MgBr) to form ketones after hydrolysis of the intermediate imine. This provides a direct route for carbon-carbon bond formation at the 4-position of the piperidine ring.

The N-Methyl Piperidine Ring

The tertiary amine of the piperidine ring is typically stable under various reaction conditions, a favorable characteristic for a scaffold.[1] However, it imparts basicity to the molecule and can influence its overall pharmacological profile.

Below is a diagram illustrating the primary synthetic transformations available from this compound.

Caption: Key synthetic pathways originating from this compound.

Case Study: Synthesis of Fentanyl Analogues

This compound and its derivatives are crucial precursors in the synthesis of potent analgesics, particularly fentanyl and its analogues. The piperidine core is a defining structural feature of this class of opioids.[6][7] The synthesis often involves a multi-step sequence where the nitrile functionality is elaborated into the characteristic N-anilido side chain.

An optimized Strecker-type condensation reaction is a common starting point, where a piperidone derivative reacts with aniline and a cyanide source to yield an α-anilino-nitrile.[6][7] This intermediate, structurally related to MPC, then undergoes a series of transformations including hydrolysis and acylation to yield the final API.[6][7]

Generalized Synthetic Workflow

The following workflow illustrates a conceptual pathway for synthesizing a fentanyl-like core structure, highlighting the type of transformations where an MPC-like scaffold is essential.

Caption: Conceptual workflow for the synthesis of a Fentanyl analogue core.

Case Study: Role in Antihistamine Development

The piperidine scaffold is a cornerstone in the design of modern H1 receptor antagonists (antihistamines).[8] Second and third-generation antihistamines, such as Bepotastine and Rupatidine, incorporate a piperidine ring to optimize selectivity and reduce sedative side effects.[8] While not a direct precursor in all cases, MPC represents a key functionalized synthon that enables the construction of the complex piperidine-containing moieties found in these drugs.

For instance, the synthesis of such drugs often requires coupling a functionalized piperidine, like 4-hydroxypiperidine or a derivative, with a larger heterocyclic system.[8][9] The synthetic routes to these functionalized piperidines can readily start from a nitrile-containing precursor like MPC, which can be converted to the required carboxylic acid or alcohol.[10]

Analytical and Quality Control Protocols

Ensuring the purity and identity of this compound is critical for its use in GMP (Good Manufacturing Practice) environments. A multi-technique approach is necessary for comprehensive characterization.

Recommended Analytical Methods

| Technique | Purpose | Key Parameters & Expected Results |

| Gas Chromatography (GC) | Purity assessment and quantification of volatile impurities. | Column: DB-5 or equivalent. Detector: Flame Ionization Detector (FID). Result: Purity ≥ 95%, with clear separation of the main peak from any solvent or side-product peaks.[1][11] |

| Nuclear Magnetic Resonance (NMR) | Structural confirmation and identification. | ¹H-NMR: Expect signals corresponding to the N-methyl group, and the axial/equatorial protons of the piperidine ring. ¹³C-NMR: Expect a characteristic signal for the nitrile carbon (~120 ppm) and signals for the piperidine ring carbons. |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Functional group identification. | Key Peak: A sharp, medium-intensity peak around 2240-2260 cm⁻¹ characteristic of the C≡N (nitrile) stretch. |

| Mass Spectrometry (MS) | Molecular weight confirmation. | Method: Electrospray Ionization (ESI+). Result: Detection of the [M+H]⁺ ion at m/z corresponding to the molecular weight (125.11). |

Experimental Protocol: Purity Determination by Gas Chromatography

This protocol outlines a standard method for assessing the purity of a batch of this compound.

-

Preparation of Standard: Accurately weigh approximately 25 mg of a certified reference standard of MPC into a 25 mL volumetric flask. Dissolve and dilute to volume with dichloromethane.

-

Preparation of Sample: Accurately weigh approximately 25 mg of the MPC sample to be tested into a 25 mL volumetric flask. Dissolve and dilute to volume with dichloromethane.

-

GC System Configuration:

-

Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., Agilent HP-5).

-

Carrier Gas: Helium, constant flow at 1.0 mL/min.

-

Injector: Split mode (50:1), Temperature: 250°C.

-

Oven Program: Initial 60°C for 2 min, ramp to 280°C at 15°C/min, hold for 5 min.

-

Detector: FID, Temperature: 300°C.

-

-

Injection & Analysis:

-

Inject 1 µL of the blank (dichloromethane), followed by the standard preparation, and then the sample preparation.

-

Integrate the peaks in the resulting chromatograms.

-

-

Calculation: Calculate the purity of the sample by comparing the peak area of the MPC in the sample chromatogram to the peak area in the standard chromatogram (area percent method).

Safety, Handling, and Storage

Proper handling of chemical intermediates is crucial for laboratory safety.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[4][12][13]

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[12][13]

-

Handling Precautions: Avoid contact with skin and eyes.[4][12] In case of contact, rinse immediately and thoroughly with water.[4][14] Prevent fire caused by electrostatic discharge.[12]

-

Storage: Store the container tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong acids.[12][13] For long-term stability, storage at 0-8°C under an inert atmosphere is recommended.[1]

Future Outlook

The utility of this compound as a pharmaceutical intermediate is well-established. Its future role will likely expand as drug discovery efforts continue to explore new chemical space. The demand for complex, functionalized heterocyclic scaffolds remains high, particularly in the areas of CNS disorders and oncology.[1][2] As synthetic methodologies become more advanced, we can anticipate novel, more efficient transformations of the nitrile group, further cementing the position of MPC and its analogues as indispensable tools in the medicinal chemist's arsenal.

References

- 1. chemimpex.com [chemimpex.com]

- 2. jk-sci.com [jk-sci.com]

- 3. scbt.com [scbt.com]

- 4. fishersci.co.uk [fishersci.co.uk]

- 5. nbinno.com [nbinno.com]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

- 8. nbinno.com [nbinno.com]

- 9. Exploring the Effect of Cyclization of Histamine H1 Receptor Antagonists on Ligand Binding Kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. prepchem.com [prepchem.com]

- 11. CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample - Google Patents [patents.google.com]

- 12. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 3627-62-1 Name: 1-methyl-4-phenylpiperidine-4-carbonitrile [xixisys.com]

- 13. fishersci.com [fishersci.com]

- 14. tcichemicals.com [tcichemicals.com]

Topic: 1-Methylpiperidine-4-carbonitrile: A Core Scaffold in Modern Agrochemical Synthesis

An In-Depth Technical Guide

Audience: Researchers, Scientists, and Agrochemical Development Professionals

Abstract

1-Methylpiperidine-4-carbonitrile has emerged as a pivotal structural motif and versatile synthetic intermediate in the discovery and development of novel agrochemicals. Its unique combination of a saturated heterocyclic core and a reactive nitrile functional group provides a robust platform for creating diverse molecular architectures with potent biological activity. This guide offers a senior application scientist's perspective on the synthesis, functionalization, and strategic application of this compound in the creation of next-generation pesticides and herbicides. We will delve into the causality behind its utility, provide detailed experimental protocols for key transformations, and illustrate the logical workflows that underpin its role in modern agrochemical research.

Introduction: The Strategic Value of the 1-Methylpiperidine Scaffold

In the quest for more effective, selective, and environmentally benign agrochemicals, the design of the core molecular scaffold is paramount. The 1-methylpiperidine moiety serves as an excellent foundational structure for several reasons. Its three-dimensional, non-aromatic character often enhances aqueous solubility and optimizes pharmacokinetic properties compared to flat, aromatic rings. The tertiary amine introduced by the N-methyl group provides a site for salt formation and can influence the molecule's interaction with biological targets and its movement within a plant.

This compound, specifically, is a highly valuable building block because it combines this beneficial scaffold with a strategically placed nitrile group.[1][2] The nitrile is a versatile functional handle that can be readily transformed into other critical functionalities, such as primary amines or carboxylic acids, unlocking a multitude of synthetic pathways toward complex active ingredients.[3] Consequently, this compound is increasingly utilized in the formulation of advanced pesticides and herbicides, contributing to improved agricultural productivity and more effective pest management strategies.[1][2][4]

Physicochemical Properties

A clear understanding of the starting material's properties is fundamental to its effective use in synthesis.

| Property | Value | Reference |

| CAS Number | 20691-92-3 | [1] |

| Molecular Formula | C₇H₁₂N₂ | [1] |

| Molecular Weight | 124.19 g/mol | [1] |

| Appearance | Yellow liquid | [1] |

| Purity | ≥ 95% (GC) | [1] |

Synthesis of Key Precursors and the Core Compound

The practical application of this compound begins with its efficient synthesis or that of its immediate precursors. A common and industrially relevant precursor is 1-Methyl-4-piperidone, which can be synthesized through various routes, including the Robinson-Schöpf-type condensation.

Workflow for Precursor Synthesis: 1-Methyl-4-piperidone

The following diagram outlines a common synthetic route to this key ketone intermediate.

Caption: Synthetic workflow for 1-Methyl-4-piperidone.

Experimental Protocol: Synthesis of 1-Methyl-4-piperidone

This protocol is adapted from established methodologies for the synthesis of 1-Methyl-4-piperidone.[5]

Objective: To synthesize 1-Methyl-4-piperidone via a one-pot reaction followed by decarboxylation.

Materials:

-

Diethyl 1,3-acetonedicarboxylate

-

Methylamine (aqueous solution)

-

Formaldehyde (aqueous solution, 37%)

-

p-Toluenesulfonic acid (catalyst)

-

Benzene (solvent)

-

Concentrated Hydrochloric Acid (12M)

-

Dichloromethane (for extraction)

-

Sodium Hydroxide (for pH adjustment)

-

Anhydrous Sodium Sulfate (drying agent)

Procedure:

-

Reaction Setup: In a reaction kettle equipped with a stirrer and reflux condenser, charge diethyl 1,3-acetonedicarboxylate and benzene. Stir to ensure a homogenous mixture.

-

Catalyst Addition: Add p-toluenesulfonic acid as a catalyst to the mixture.

-

Reactant Addition: Under continuous stirring, add formaldehyde and methylamine to the reaction vessel.

-

Condensation: Heat the mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Cooling and Filtration: Once the reaction is complete, allow the mixture to cool to room temperature. A solid may precipitate, which should be removed by filtration.

-

Hydrolysis and Decarboxylation: Transfer the filtrate to a new reaction vessel. Add concentrated hydrochloric acid and stir vigorously for approximately 4 hours. Heat the acidic layer to reflux to facilitate decarboxylation.

-

Work-up: Cool the reaction mixture to room temperature. Adjust the pH to approximately 12 using a suitable base (e.g., NaOH solution).

-

Extraction: Extract the aqueous layer multiple times with dichloromethane.

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter off the drying agent and remove the dichloromethane by rotary evaporation.

-

Purification: The crude product can be further purified by column chromatography to yield pure N-methyl-4-piperidone.[5]

The Nitrile Group: A Gateway to Agrochemical Diversity

The true synthetic power of this compound lies in the reactivity of its cyano group. This functional group is a linchpin, allowing for its conversion into a variety of other moieties essential for building biologically active molecules.

Caption: Key transformations of the nitrile group.

Application in Herbicide Synthesis

The piperidine structure is a known component in the development of effective herbicides.[4] Specifically, pyrazole-based scaffolds are prominent in modern herbicides.[6] this compound can serve as a starting point for novel pyrazole carboxamide herbicides. The primary amine, generated via nitrile reduction, can be used to form an amide bond with a functionalized pyrazole carboxylic acid, a critical step in synthesizing these types of active ingredients.[7]

Application in Fungicide Synthesis

Similarly, pyrazole carboxamides are significant in agrochemical research for their fungicidal properties.[7] The synthesis of these fungicides often requires coupling a pyrazole carboxylic acid with a diverse range of amines to optimize activity. The derivative, 4-(aminomethyl)-1-methylpiperidine, synthesized from the parent nitrile, provides a valuable, non-aromatic amine building block for creating novel fungicidal candidates.

Advanced Synthetic Protocols

The following protocols provide detailed methodologies for key transformations that enable the use of this compound as a versatile intermediate.

Protocol 1: Reduction of Nitrile to Primary Amine

Objective: To synthesize 4-(Aminomethyl)-1-methylpiperidine, a key intermediate for amide-based agrochemicals.

Causality: The reduction of a nitrile to a primary amine is a fundamental transformation.[3] Strong reducing agents like Lithium Aluminium Hydride (LiAlH₄) are highly effective for this purpose. The reaction must be conducted under anhydrous conditions as LiAlH₄ reacts violently with water. The final work-up with aqueous base is critical for quenching excess reagent and precipitating aluminum salts for easy removal.

Materials:

-

This compound

-

Lithium Aluminium Hydride (LiAlH₄)

-

Anhydrous Tetrahydrofuran (THF)

-

Sodium sulfate solution (15% w/v)

-

Diethyl ether

Procedure:

-

Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ in anhydrous THF.

-

Substrate Addition: Cool the suspension to 0 °C using an ice bath. Slowly add a solution of this compound in anhydrous THF dropwise, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-16 hours. Monitor the reaction's completion by TLC or GC-MS.

-

Quenching: Carefully cool the reaction mixture back to 0 °C. Quench the reaction by the slow, dropwise addition of a 15% aqueous sodium sulfate solution until the grey precipitate turns white and gas evolution ceases. Caution: This step is highly exothermic.

-

Filtration: Stir the resulting slurry for 30 minutes, then filter it through a pad of celite. Wash the filter cake thoroughly with diethyl ether.

-

Concentration: Combine the filtrate and washings. Remove the solvent under reduced pressure to yield the crude 4-(Aminomethyl)-1-methylpiperidine.

-

Purification: The product can be purified by vacuum distillation or by conversion to its hydrochloride salt followed by recrystallization.

Protocol 2: Hypothetical Synthesis of a Pyrazole Carboxamide Agrochemical Scaffold

The following workflow illustrates how the previously synthesized amine can be integrated into a potential agrochemical structure.

Caption: Amide coupling to form a pyrazole carboxamide.

Conclusion

This compound is more than a simple chemical intermediate; it is a strategic tool for the modern agrochemical scientist. Its robust scaffold provides favorable physicochemical properties, while its versatile nitrile handle allows for entry into diverse and potent classes of active ingredients, including pyrazole-based herbicides and fungicides. The synthetic pathways and protocols detailed in this guide underscore the compound's utility and provide a framework for its application in the development of innovative and effective crop protection solutions. By understanding the causality behind its reactivity and applying rigorous synthetic methodologies, researchers can fully leverage the potential of this powerful building block.

References

- 1. chemimpex.com [chemimpex.com]

- 2. jk-sci.com [jk-sci.com]

- 3. benchchem.com [benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. 1-Methyl-4-piperidone synthesis - chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1-Methylpiperidine-4-carbonitrile in Neuropharmacology Research

Abstract